2-(4-tert-Butyl-benzyl)-2H-phthalazin-1-one
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Overview
Description
2-[4-(TERT-BUTYL)BENZYL]-1(2H)-PHTHALAZINONE is a compound that features a phthalazinone core substituted with a tert-butylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)BENZYL]-1(2H)-PHTHALAZINONE typically involves the reaction of phthalazinone with 4-(tert-butyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)BENZYL]-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the phthalazinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phthalazinone derivatives with various functional groups.
Scientific Research Applications
2-[4-(TERT-BUTYL)BENZYL]-1(2H)-PHTHALAZINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)BENZYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(TERT-BUTYL)PHENYL]-1(2H)-PHTHALAZINONE
- 2-[4-(TERT-BUTYL)BENZYL]-1(2H)-ISOQUINOLINONE
Uniqueness
2-[4-(TERT-BUTYL)BENZYL]-1(2H)-PHTHALAZINONE is unique due to the presence of both the phthalazinone core and the tert-butylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)16-10-8-14(9-11-16)13-21-18(22)17-7-5-4-6-15(17)12-20-21/h4-12H,13H2,1-3H3 |
InChI Key |
IYQNSAHHNRXRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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